2,4-Dimethyl-4-phenylpentan-2-ol

Description

The exact mass of the compound 2,4-Dimethyl-4-phenylpentan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethyl-4-phenylpentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-4-phenylpentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-4-phenylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSZRLQXRKZELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277150 | |

| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-85-2 | |

| Record name | NSC957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-4-phenylpentan-2-ol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,4-Dimethyl-4-phenylpentan-2-ol (CAS No. 5340-85-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights into its handling and synthesis.

Molecular Structure and Identification

2,4-Dimethyl-4-phenylpentan-2-ol is a tertiary alcohol characterized by a pentane backbone with methyl and hydroxyl groups at the C2 position, and methyl and phenyl groups at the C4 position. This structure results in a chiral center at C4, though the compound is commonly handled as a racemic mixture.

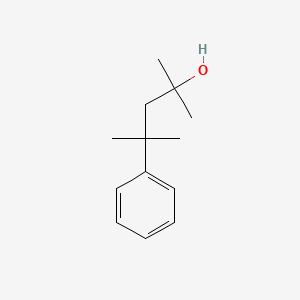

Figure 1: 2D Structure of 2,4-Dimethyl-4-phenylpentan-2-ol.

The molecule's identity is confirmed by its IUPAC name, 2,4-dimethyl-4-phenylpentan-2-ol, and its unique CAS Registry Number, 5340-85-2.[1][2] Its canonical SMILES representation is CC(C)(CC(C)(C)O)C1=CC=CC=C1.[1][3]

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various experimental conditions, including solubility, reactivity, and chromatographic behavior. The computed properties for 2,4-Dimethyl-4-phenylpentan-2-ol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O | PubChem[1] |

| Molecular Weight | 192.30 g/mol | PubChem[1][4] |

| Density | 0.946 g/cm³ | Guidechem[3] |

| Boiling Point | 279.4 °C at 760 mmHg | Guidechem[3] |

| Flash Point | 107.3 °C | Guidechem[3] |

| Refractive Index | 1.502 | Guidechem[3] |

| logP (Octanol/Water) | 3.125 | Guidechem[3] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1][4] |

Synthesis Pathway: Grignard Reaction

A robust and common method for synthesizing tertiary alcohols like 2,4-Dimethyl-4-phenylpentan-2-ol is the Grignard reaction.[5][6] This pathway involves the reaction of a Grignard reagent with a suitable ketone. For this specific molecule, the logical disconnection approach points to the reaction between a phenylmagnesium halide and 2,4-dimethylpentan-2-one, or more practically, the reaction of methylmagnesium halide with 4-methyl-4-phenylpentan-2-one. The latter is often preferred due to the commercial availability of the ketone precursor.[7]

The overall workflow is a multi-stage process requiring careful control of reaction conditions, particularly the exclusion of water, to ensure a high yield of the desired product.

Figure 2: General workflow for the Grignard synthesis of a tertiary alcohol.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol from 4-methyl-4-phenylpentan-2-one.

A. Materials and Reagents:

-

Magnesium turnings

-

Iodine (crystal)

-

Methyl iodide

-

4-Methyl-4-phenylpentan-2-one

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel (all flame- or oven-dried)

B. Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of methyl iodide in anhydrous diethyl ether to the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle boiling.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.[6] The exothermicity of this step requires careful monitoring.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the methylmagnesium iodide reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 4-methyl-4-phenylpentan-2-one in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the cold, stirring Grignard reagent. This addition is highly exothermic and must be controlled to prevent side reactions.[8]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Quenching and Workup:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. This step can be vigorous.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

-

Purification and Validation:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

The purity and identity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) as detailed in the following section.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

A. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information about the electronic environment of hydrogen atoms. For 2,4-Dimethyl-4-phenylpentan-2-ol, the following signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~ 2.0 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 1.5 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~ 1.3 | Singlet | 6H | Equivalent methyls on C4 |

| ~ 1.1 | Singlet | 6H | Equivalent methyls on C2 |

Note: The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

B. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Quaternary C of phenyl group (C-Ar) |

| ~ 128 | CH of phenyl group |

| ~ 126 | CH of phenyl group |

| ~ 125 | CH of phenyl group |

| ~ 72 | Quaternary C with -OH (C2) |

| ~ 55 | Methylene C (-CH₂-) |

| ~ 38 | Quaternary C with phenyl (C4) |

| ~ 32 | Methyl C's on C2 |

| ~ 30 | Methyl C's on C4 |

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 (sharp) | C-H stretch | Aromatic C-H |

| 2980 - 2850 (strong) | C-H stretch | Aliphatic C-H |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~ 1150 | C-O stretch | Tertiary alcohol |

Reactivity and Potential Applications

As a tertiary alcohol, 2,4-Dimethyl-4-phenylpentan-2-ol exhibits characteristic reactivity.

-

Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes. The steric hindrance around the alcohol may influence the regioselectivity of this elimination reaction.

-

Oxidation: It is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols.

-

Substitution: The hydroxyl group can be converted to a good leaving group, allowing for nucleophilic substitution reactions, though Sₙ1 pathways may be complicated by carbocation rearrangements.

The presence of both a phenyl group and a tertiary alcohol moiety makes this compound and its analogs interesting scaffolds in medicinal chemistry and materials science. Similar structures are explored as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients and fragrance components.[7][9]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 219536, 2,4-Dimethyl-4-phenylpentan-2-ol. Retrieved from [Link]1]

-

University of Wisconsin-Madison (n.d.). Grignard Reaction. Retrieved from [Link]5]

-

Clark, J. (2015). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]6]

-

Ebel, K., et al. (2015). Method for preparing 2-methyl-4-phenylbutan-2-OL. U.S. Patent No. 8,993,812 B2. Retrieved from 9]

-

University of California, Irvine (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]8]

Sources

- 1. 2,4-Dimethyl-4-phenylpentan-2-ol | C13H20O | CID 219536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-DIMETHYL-4-PHENYLPENTAN-2-OL | 5340-85-2 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. aroonchande.com [aroonchande.com]

- 9. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-4-phenylpentan-2-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the tertiary alcohol, 2,4-Dimethyl-4-phenylpentan-2-ol. This document is intended to serve as a foundational resource for professionals in research and development who may be working with this compound. The guide synthesizes available data from chemical databases and extrapolates expected characteristics based on structural analogs, offering insights into its molecular structure, physicochemical parameters, and spectroscopic profile. Methodologies for the determination of these properties are discussed to provide a holistic understanding of the compound's physical nature.

Introduction and Molecular Identity

2,4-Dimethyl-4-phenylpentan-2-ol is a tertiary alcohol characterized by a pentane backbone with methyl groups at the second and fourth positions, a phenyl group at the fourth position, and a hydroxyl group at the second position. Its unique structure, featuring a quaternary carbon and a sterically hindered hydroxyl group, dictates its physical and chemical behavior.

-

IUPAC Name: 2,4-Dimethyl-4-phenylpentan-2-ol

-

CAS Number: 5340-85-2[1]

-

Molecular Formula: C₁₃H₂₀O[1]

-

Molecular Weight: 192.30 g/mol [1]

-

Canonical SMILES: CC(C)(CC(C)(C)O)C1=CC=CC=C1[1]

-

InChI Key: KQSZRLQXRKZELT-UHFFFAOYSA-N[1]

The structural arrangement of this molecule, particularly the presence of both a bulky phenyl group and a tertiary alcohol functional group, suggests a compound with moderate polarity and a significant hydrophobic character. These features are critical in predicting its solubility, chromatographic behavior, and potential interactions in biological systems.

Physicochemical Properties: A Tabulated Summary

Precise experimental data for 2,4-Dimethyl-4-phenylpentan-2-ol is not extensively available in the public domain. The following table summarizes known data and computationally predicted values to provide a working profile of the compound.

| Physical Property | Value | Source/Method |

| Molecular Weight | 192.30 g/mol | PubChem[1] |

| Density | 0.946 g/cm³ | Guidechem[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| XLogP3-AA | 3.3 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | Guidechem[3] |

| Appearance | Colorless to pale yellow liquid (predicted) | Based on analogs[4] |

| Solubility | Soluble in organic solvents, limited in water (predicted) | Based on analogs[4] |

Expert Insights: The XLogP3-AA value of 3.3 indicates a significant lipophilic character, suggesting good solubility in nonpolar organic solvents and limited aqueous solubility. The topological polar surface area of 20.2 Ų is consistent with the presence of a single hydroxyl group, which will be the primary site for polar interactions. The lack of experimental melting and boiling point data is a notable gap in the literature; however, based on its molecular weight and structure, a relatively high boiling point, likely above 200°C, can be anticipated.

Synthesis and Purification Workflow

Understanding the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol is crucial as impurities from the reaction can influence its physical properties. A common synthetic route involves the Grignard reaction, a robust method for forming carbon-carbon bonds.

Grignard Synthesis Protocol

This protocol outlines the synthesis of a tertiary alcohol like 2,4-Dimethyl-4-phenylpentan-2-ol from a ketone and a Grignard reagent.

Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

-

Magnesium turnings are activated in anhydrous diethyl ether.

-

Bromobenzene, dissolved in anhydrous diethyl ether, is added dropwise to the magnesium suspension under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is initiated with gentle heating and then proceeds exothermically. The mixture is stirred until the magnesium is consumed.

Step 2: Reaction with Ketone (4-Methylpentan-2-one)

-

The prepared Grignard reagent is cooled in an ice bath.

-

A solution of 4-methylpentan-2-one in anhydrous diethyl ether is added dropwise to the Grignard reagent.

-

The reaction mixture is stirred and allowed to warm to room temperature.

Step 3: Quenching and Work-up

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2,4-Dimethyl-4-phenylpentan-2-ol.

Caption: Grignard synthesis workflow for 2,4-Dimethyl-4-phenylpentan-2-ol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

-

Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the five protons of the phenyl group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically appearing between 1.5 and 4.0 ppm.

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic) in the range of 1.5-2.0 ppm.

-

Methyl Protons (C2-CH₃): A singlet around 1.2-1.5 ppm, integrating to six protons.

-

Methyl Protons (C4-CH₃): A singlet at a slightly different chemical shift from the other methyl groups, likely in the range of 1.3-1.6 ppm, integrating to six protons.

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons: Multiple signals in the aromatic region (125-150 ppm). The quaternary carbon attached to the pentyl chain will be deshielded.

-

Quaternary Carbon (C4): A signal for the carbon atom attached to the phenyl group and two methyl groups, expected around 40-50 ppm.

-

Tertiary Alcohol Carbon (C2): The carbon bearing the hydroxyl group, expected to be in the range of 70-80 ppm.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon, expected around 50-60 ppm.

-

Methyl Carbons: Two distinct signals for the two sets of equivalent methyl groups, expected in the aliphatic region (20-35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of an alcohol. The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

-

C=C Stretch (Aromatic): Several medium to weak sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1100-1200 cm⁻¹ region, characteristic of a tertiary alcohol.

-

C-H Bending (Aromatic): Strong absorptions in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Caption: Predicted spectroscopic profile of 2,4-Dimethyl-4-phenylpentan-2-ol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 192) would be expected, although for tertiary alcohols, it may be weak or absent due to the instability of the molecular ion.

-

Fragmentation Pattern:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z 177 resulting from the cleavage of a methyl group from one of the quaternary carbons.

-

Loss of water (-H₂O): A peak at m/z 174 due to the dehydration of the alcohol, which is common for alcohols in mass spectrometry.

-

Phenyl Cation (C₆H₅⁺): A characteristic fragment at m/z 77.

-

Other Aliphatic Fragments: Cleavage of the pentane chain can lead to various other smaller fragments.

-

Conclusion and Future Directions

2,4-Dimethyl-4-phenylpentan-2-ol is a compound with distinct physical properties shaped by its tertiary alcohol functionality and bulky hydrophobic moieties. While a foundational set of its properties can be predicted with reasonable accuracy, this guide highlights the need for further experimental validation of its physicochemical parameters, particularly its melting and boiling points, and the acquisition of its actual spectroscopic data. Such empirical data would be invaluable for its application in synthetic chemistry, materials science, and drug development, ensuring reproducibility and a deeper understanding of its behavior.

References

-

PubChem. (n.d.). 2,4-Dimethyl-4-phenylpentan-2-ol. Retrieved from [Link]

Sources

Physicochemical Profiling & Synthetic Methodology: 2,4-Dimethyl-4-phenylpentan-2-ol

[1][2][3][4]

Executive Summary & Molecular Identity

2,4-Dimethyl-4-phenylpentan-2-ol (CAS: 5340-85-2) represents a class of sterically hindered, lipophilic tertiary alcohols.[1][2][3] Often utilized as a structural scaffold in fragrance chemistry and as a stable hydrophobic linker in pharmaceutical design, its unique "gem-dimethyl" substitution pattern at both the

This guide provides a definitive technical characterization of the molecule, establishing its fundamental constants and detailing a robust, self-validating synthetic protocol suitable for high-purity applications.[1][2][3]

Fundamental Constants

The following data establishes the core identity of the target analyte.

| Property | Value | Technical Notes |

| IUPAC Name | 2,4-Dimethyl-4-phenylpentan-2-ol | Also: |

| Molecular Formula | C₁₃H₂₀O | |

| Molecular Weight | 192.30 g/mol | Calculated: C (156.[1][2][3]14) + H (20.[1][2][3]16) + O (16.00) |

| CAS Registry | 5340-85-2 | Distinct from the |

| SMILES | CC(C)(O)CC(C)(C)C1=CC=CC=C1 | Encodes the 2,4-gem-dimethyl backbone |

| LogP (Predicted) | ~3.8 - 4.1 | High lipophilicity due to steric bulk and phenyl ring |

| Physical State | Viscous Liquid / Low-melting Solid | High viscosity due to H-bonding and bulky rotation |

Structural Analysis & Chemical Logic

The stability and reactivity of 2,4-Dimethyl-4-phenylpentan-2-ol are dictated by its steric environment.[1][2][3]

-

Quaternary Carbon 4 (C4): The benzylic position is fully substituted (Quaternary), bearing a Phenyl group and two Methyl groups.[1][2][3] This prevents benzylic oxidation (no benzylic protons), rendering the carbon skeleton highly stable against metabolic degradation (e.g., Cytochrome P450).[1][2][3]

-

Tertiary Alcohol (C2): The hydroxyl group is flanked by two methyl groups and the bulky isobutyl-phenyl tail.[1][2][3] This creates a "neopentyl-like" steric shield, making the alcohol difficult to esterify using standard Fischer conditions but ideal for applications requiring hydrolytic stability.[1][2][3]

Mass Spectrometry Fragmentation Logic (Self-Validation)

In Electron Impact (EI) MS, the molecule follows a predictable fragmentation pathway driven by the stability of the carbocations formed.[1][2][3]

-

Base Peak (

119): Cleavage of the C3-C4 bond generates the stable Cumyl cation ( -

Fragment (

59): Cleavage of the C2-C3 bond generates the 2-hydroxy-2-propyl cation (

Synthetic Protocol: Grignard Addition Strategy

While industrial routes may utilize acid-catalyzed condensation, the highest purity for research applications is achieved via a stepwise Grignard synthesis.[1][2][3] This route avoids the formation of olefinic byproducts common in dehydration-prone acid syntheses.[1][2][3]

Retrosynthetic Pathway

The synthesis is designed as a two-step sequence:

-

Friedel-Crafts Alkylation: Benzene + Mesityl Oxide

4-Methyl-4-phenylpentan-2-one.[1][2][3] -

Grignard Addition: Ketone + Methylmagnesium Bromide

Target Alcohol.[1][2][3]

Figure 1: Modular synthetic pathway ensuring regiocontrol.

Detailed Methodology (Step 2: Grignard Addition)

Objective: Conversion of 4-methyl-4-phenylpentan-2-one to 2,4-Dimethyl-4-phenylpentan-2-ol.

Reagents:

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a positive pressure of Nitrogen (

).[1][2][3] -

Charging: Cannulate anhydrous THF (50 mL) and MeMgBr (1.2 eq) into the flask. Cool the solution to 0°C using an ice/water bath.

-

Addition: Dissolve the ketone (1.0 eq) in THF (20 mL). Add this solution dropwise to the Grignard reagent over 30 minutes.[1][2][3] Critical: Exothermic reaction; monitor internal temperature to keep <10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench: Cool back to 0°C. Carefully quench with saturated

solution. Caution: Vigorous gas evolution (Methane).[1][2][3] -

Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over

.[1][2][3] Filter and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes). Alternatively, recrystallize from cold pentane if the product solidifies.[1][2][3]

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.[1][2][3] The high symmetry of the molecule simplifies the NMR interpretation.[1][2][3]

Nuclear Magnetic Resonance (¹H NMR)

The spectrum is characterized by three distinct singlets due to the lack of adjacent coupling partners for the methyl groups.[1][2][3]

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.15 - 7.40 | Multiplet | 5H | Ar-H | Monosubstituted Phenyl ring.[1][2][3] |

| 2.05 | Singlet | 2H | -CH ₂- | Methylene bridge.[1][2][3] Appears as a sharp singlet because it is flanked by two quaternary carbons (no vicinal coupling).[1][2][3] |

| 1.45 | Singlet | 6H | C4-(CH ₃)₂ | Gem-dimethyls at the benzylic position.[1][2][3] Deshielded by the aromatic ring current.[1][2][3] |

| 1.20 | Singlet | 6H | C2-(CH ₃)₂ | Gem-dimethyls at the carbinol position.[1][2][3] |

| 1.5 - 2.0 | Broad | 1H | -OH | Exchangeable proton (shift varies with concentration).[1][2][3] |

Quality Control Logic

-

The "Singlet Test": If the methylene peak at ~2.05 ppm appears as a doublet or multiplet, the reaction failed or rearranged (likely to a less substituted isomer).[1][2][3] It must be a singlet.

-

Water Content: Due to the hygroscopic nature of the tertiary alcohol, a water peak in

at 1.56 ppm is common.[1][2][3] Dry thoroughly under high vacuum (>24h) before biological assay use.

Figure 2: NMR spectral validation logic for structural confirmation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219536, 2,4-Dimethyl-4-phenylpentan-2-ol. Retrieved from [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for Grignard protocols and tertiary alcohol synthesis).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Mechanistic grounding for Friedel-Crafts and Grignard additions to hindered ketones).

Spectroscopic data for 2,4-Dimethyl-4-phenylpentan-2-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethyl-4-phenylpentan-2-ol

This guide provides a detailed exploration of the spectroscopic data for 2,4-Dimethyl-4-phenylpentan-2-ol (C₁₃H₂₀O, Molar Mass: 192.30 g/mol ).[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into data acquisition, interpretation, and structural validation. We will dissect the expected Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, grounding our analysis in fundamental principles and data from analogous structures.

Structural Elucidation: A Foundational Overview

Before delving into instrumental analysis, a thorough understanding of the target molecule's structure is paramount. 2,4-Dimethyl-4-phenylpentan-2-ol is a tertiary alcohol. Its structure features a pentane backbone with key substitutions:

-

A hydroxyl (-OH) group and a methyl group at position C2.

-

A phenyl group and a methyl group at position C4.

This specific arrangement dictates the chemical environment of each atom, which in turn gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the distinct carbon and proton environments that will be interrogated by various spectroscopic techniques.

Caption: Predicted ¹H NMR signal assignments for 2,4-Dimethyl-4-phenylpentan-2-ol.

¹³C NMR Spectrum: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically distinct carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |

| ~29-32 | C H₃ (C1, C2-Methyl, C4-Methyls) | Aliphatic methyl carbons typically appear in this upfield region. Due to subtle differences in their environments, multiple closely spaced peaks may be observed. |

| ~40 | C 4 (Quaternary, Phenyl-bearing) | A quaternary carbon attached to a phenyl group. |

| ~55 | C H₂ (C3) | The methylene carbon, shifted slightly downfield due to its proximity to two quaternary centers. |

| ~73 | C 2 (Quaternary, OH-bearing) | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom. |

| ~126-129 | Aromatic C H | Aromatic carbons with attached protons typically resonate in this range. [2] |

| ~148 | Aromatic Quaternary C | The ipso-carbon (the aromatic carbon attached to the rest of the molecule) is a quaternary carbon and appears further downfield. [2] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Introduction: A dilute solution of the compound is injected into a Gas Chromatograph (GC). The GC separates the compound from the solvent and any impurities.

-

Ionization: As the pure compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to eject an electron and form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high energy of EI mode causes the molecular ion to be highly energetic and unstable, leading it to fragment in predictable ways.

-

Mass Analysis: The resulting positively charged fragments (and any remaining molecular ion) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at its specific m/z, generating the mass spectrum.

Expected Mass Spectrum Data and Fragmentation

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 192 . This corresponds to the molecular weight of C₁₃H₂₀O. [1]This peak may be weak or absent in the EI spectrum of tertiary alcohols due to rapid fragmentation.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols. [3]Cleavage of the C-C bond adjacent to the oxygen atom is highly favorable.

-

Loss of a methyl group (-CH₃): [M - 15]⁺ → m/z = 177. This is a very likely fragmentation.

-

Loss of the C₄H₉ group: Cleavage between C2 and C3 would yield a fragment at m/z = 135 (C₉H₁₁O⁺).

-

-

Dehydration: Loss of a water molecule (-H₂O) is common for alcohols. [3] * [M - 18]⁺• → m/z = 174. This fragment corresponds to the resulting alkene radical cation.

-

Benzylic Cleavage: Cleavage of the bond between C4 and the phenyl group can occur.

-

Loss of a phenyl group (-C₆H₅): [M - 77]⁺ → m/z = 115.

-

Formation of the tropylium ion (C₇H₇⁺) at m/z = 91 is a very common feature for compounds containing a benzyl group.

-

-

Caption: Predicted major fragmentation pathways for 2,4-Dimethyl-4-phenylpentan-2-ol in EI-MS.

Conclusion

The structural confirmation of 2,4-Dimethyl-4-phenylpentan-2-ol is achieved through a synergistic application of multiple spectroscopic techniques. IR spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, respectively, confirming the connectivity and chemical environments of all atoms. Finally, mass spectrometry validates the molecular weight and offers further structural proof through predictable fragmentation patterns. The data and protocols presented in this guide provide a comprehensive framework for the robust characterization of this compound, ensuring its identity and purity in research and development settings.

References

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics - Spectroscopy Tutorial. University of Colorado Boulder. Retrieved from [Link]

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Pecsok, R. L., & Lambert, J. B. (1968). Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. Journal of Chemical Education, 45(7), 473. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. Retrieved from [Link]

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Goodwin, T. H. (1970). The environment of tertiary alcohols from nuclear magnetic resonance spectral shifts on formation of trichloroacetylcarbamates. Canadian Journal of Chemistry, 48(13), 2111-2113. Retrieved from [Link]

-

Spectroscopy. (n.d.). The Qualitative Tests. Retrieved from [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Alcohols and Phenols. Organic Chemistry Class Notes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-4-phenylpentan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-1-phenylpentan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanol, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R,4S)-4-phenylpentan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 2,4-dimethyl-2-phenylpentane. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,4-dimethylpentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2,4-dimethylpentane. Retrieved from [Link]

- Ebel, K., et al. (2015). Method for preparing 2-methyl-4-phenylbutan-2-OL. U.S. Patent No. 8,993,812 B2.

-

Doc Brown's Chemistry. (n.d.). C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Wiley. (n.d.). 13C NMR spectrum of Dimethyl (2S,4S)-2-allyl-4-((S). SpectraBase. Retrieved from [Link]

-

MDPI. (2021, March 27). One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation. Retrieved from [Link]

-

Wiley. (n.d.). 3,4-Dimethyl-2-pentanone. SpectraBase. Retrieved from [Link]

Sources

Beyond the Label: A Definitive Nomenclature and Characterization Guide for 2,4-Dimethyl-4-phenylpentan-2-ol

[1][2]

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and QA/QC Specialists Subject: CAS 5340-85-2 | Chemical Identity, Structural Verification, and Synonym Resolution[1][2]

Executive Summary: The Precision of Identity

In high-stakes drug development and material science, ambiguity is a liability.[1][2] 2,4-Dimethyl-4-phenylpentan-2-ol (CAS 5340-85-2) represents a classic case of nomenclature complexity where "close enough" leads to experimental failure.[1] Often confused with its C12 analog (4-methyl-4-phenylpentan-2-ol), this C13 tertiary alcohol requires precise characterization to distinguish it from metabolic byproducts and synthetic impurities.[1]

This guide moves beyond a simple list of names. It deconstructs the molecule’s identity, providing a self-validating framework for researchers to verify they are working with the correct chemical entity.[1][2]

The Synonym Matrix: A Hierarchical Taxonomy[1][3]

To ensure global interoperability across databases and supply chains, we categorize synonyms by their structural logic.

Table 1: Validated Nomenclature & Identifiers

| Nomenclature System | Primary Identifier / Synonym | Technical Context |

| IUPAC (Systematic) | 2,4-Dimethyl-4-phenylpentan-2-ol | The gold standard for regulatory filing.[1] |

| CAS Registry Number | 5340-85-2 | Unique numerical identifier for database retrieval.[1] |

| Benzene-Centric | Used in older literature focusing on the aromatic moiety.[1][2] | |

| Substituent-Based | (1,1,3-Trimethyl-3-hydroxybutyl)benzene | Describes the alkyl chain as a substituent on the benzene ring.[1][2] |

| Functional Class | 2-Hydroxy-2,4-dimethyl-4-phenylpentane | Emphasizes the hydroxyl functionality for reactivity studies.[1][2] |

| InChI Key | KQSZRLQXRKZELT-UHFFFAOYSA-N | Digital signature for bio-informatics integration. |

| SMILES | CC(C)(CC(C)(C)O)C1=CC=CC=C1 | Machine-readable string for chemoinformatics.[1][2] |

Critical Note on Isomers: Do not confuse this molecule with 4-Methyl-4-phenylpentan-2-ol (CAS 2035-93-0).[1] The C12 analog lacks the gem-dimethyl symmetry at the C2 position, significantly altering steric hindrance and metabolic stability.[1][2]

Structural Anatomy & Stereochemical Validation[1][2]

Understanding the 3D structure is prerequisite to synthesis and analysis.[1][2] Unlike many complex alcohols, 2,4-Dimethyl-4-phenylpentan-2-ol possesses a unique symmetry that simplifies chirality.[1][2]

The Achirality Check (Self-Validating Protocol)[1][2][3]

A common error in QC is assuming chirality due to the complex substitution pattern.[1][2] However, a rigorous analysis proves otherwise:

-

C2 Position: Attached to a Hydroxyl (-OH), a Methylene bridge (-CH2-), and two Methyl groups .[1][2]

-

C4 Position: Attached to a Phenyl ring, a Methylene bridge (-CH2-), and two Methyl groups .[1][2]

Implication: The pure substance should exhibit zero optical rotation (

Visualization: The Structural Logic[1][2][3]

The following diagram illustrates the logical breakdown of the molecule and its critical "gem-dimethyl" nodes that enforce achirality.

Figure 1: Structural connectivity highlighting the dual gem-dimethyl nodes (Red) that negate chirality.[1][2]

Synthetic Provenance & Impurity Profiling[1][2]

To truly verify a chemical identity, one must understand its origin.[1][2] The synonyms often reflect the synthetic route used.[1][2] The most robust synthesis involves a Grignard reaction, which dictates the impurity profile.[1][2]

The "Gem-Dimethyl" Synthesis Route[1][2]

Reaction Logic:

-

Precursor: 4-Methyl-4-phenylpentan-2-one (derived from Benzene + Mesityl Oxide via Friedel-Crafts).[1]

-

Mechanism: Nucleophilic attack of the methyl Grignard on the ketone carbonyl.[1][2]

Protocol Validation:

If the synthesis was performed via this route, the primary impurity will be unreacted 4-Methyl-4-phenylpentan-2-one .[1][2] This ketone has a distinct IR signal (

Figure 2: Retrosynthetic map showing the origin of the carbon skeleton and the final methylation step.[1]

Analytical Fingerprinting

When verifying the synonym "2,4-Dimethyl-4-phenylpentan-2-ol" against a physical sample, rely on these spectroscopic markers.

Nuclear Magnetic Resonance ( -NMR)

-

Aromatic Region (7.1 - 7.4 ppm): Multiplet corresponding to the 5 phenyl protons.[1]

-

Methylene Bridge (approx.[1][2] 1.8 - 2.0 ppm): Singlet (due to lack of adjacent protons on quaternary carbons).[1][2] Note: This singlet is a key purity marker; splitting indicates an isomer.[1]

-

Methyl Groups (1.0 - 1.5 ppm): Two distinct singlets.[1] One for the gem-dimethyls next to the phenyl, one for the gem-dimethyls next to the hydroxyl.[1][2]

Mass Spectrometry (MS)[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219536, 2,4-Dimethyl-4-phenylpentan-2-ol. Retrieved from [Link][1][2]

-

NIST Mass Spectrometry Data Center. 2,4-Dimethyl-2-phenylpentane (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[1][2][4] Retrieved from [Link][1][2]

Methodological & Application

Application Note: Precision Synthesis of Tertiary Alcohols via Grignard Addition

Executive Summary

The construction of quaternary carbon centers remains a pivotal challenge in drug discovery. The Grignard reaction, specifically the addition of organomagnesium halides to ketones or esters, is the premier method for synthesizing sterically congested tertiary alcohols. However, reproducibility often suffers due to three variables: moisture ingress, inaccurate reagent titer, and poor exotherm management.

This protocol departs from standard textbook descriptions by integrating quantitative titration (Knochel method) and thermodynamic control strategies to ensure high-yield, reproducible synthesis of tertiary alcohols.

Critical Control Points (The "Why" Behind the Protocol)

The Schlenk Equilibrium & Solvent Choice

Grignard reagents exist in a complex equilibrium (Schlenk equilibrium) dependent on solvent and concentration:

-

Diethyl Ether (

): Shifts equilibrium toward monomeric species. Preferred for small-scale, high-purity applications due to ease of removal. -

Tetrahydrofuran (THF): Coordinates more strongly to Mg, increasing solubility and reactivity. Preferred for aryl Grignards and scale-up, though it can complicate workup due to water miscibility.

The Titration Imperative

Commercial Grignard reagents degrade over time. Using degraded reagent leads to incomplete conversion and difficult chromatographic separations. Never assume the label concentration is accurate. This protocol requires a specific titration step using Iodine/LiCl prior to use.

Quenching Chemistry

Quenching a tertiary alkoxide with strong acid (e.g.,

Mechanistic Pathway & Side Reactions[1]

The following diagram illustrates the desired nucleophilic addition alongside critical side reactions (Enolization and Reduction) that must be suppressed via temperature control.

Figure 1: Mechanistic pathway showing the target nucleophilic addition and temperature-dependent side reactions.

Experimental Protocol

Model Reaction: Addition of Phenylmagnesium Bromide (

Phase 1: Preparation & Titration (Knochel Method)

Standard titration ensures stoichiometry is calculated based on active species, not total volume.

-

Drying: Flame-dry a 10 mL Schlenk flask and cool under Argon flow.

-

Standard Solution: Add LiCl (100 mg) and Iodine (

, 254 mg, 1.0 mmol) to the flask. Dissolve in 5 mL dry THF. The solution will be dark brown. -

Titration:

-

Add the Grignard reagent dropwise via a syringe to the stirring

solution at 0°C. -

Endpoint: The brown color disappears instantly upon reaction. The solution becomes clear/colorless.

-

Calculation:

-

Phase 2: The Coupling Reaction

Reagents:

-

Acetophenone (1.0 equiv, dry)

-

Phenylmagnesium Bromide (1.2 equiv, titrated)

-

Anhydrous THF or

Step-by-Step:

-

System Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an inert gas (Ar/N2) manifold.

-

Substrate Charge: Add Acetophenone (10 mmol) and anhydrous THF (20 mL) to the flask.

-

Thermal Control: Submerge the flask in an ice/water bath (0°C). Note: Cooling suppresses enolization side-reactions.

-

Controlled Addition:

-

Transfer the titrated

solution to the addition funnel via cannula or oven-dried syringe. -

Add the Grignard reagent dropwise over 20–30 minutes.

-

Observation: The solution may turn slightly yellow or cloudy (Mg salts precipitating).

-

-

Completion: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 1 hour. Monitor via TLC (Solvent: 10% EtOAc/Hexanes).

Phase 3: Quenching & Isolation (The "Soft" Quench)

-

Cooling: Return the reaction vessel to the ice bath (0°C).

-

Quench: Slowly add saturated aqueous

(15 mL) dropwise. -

Workup:

-

Transfer mixture to a separatory funnel.

-

Separate phases. Extract the aqueous layer with

( -

Combine organic layers and wash with Brine (

mL). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Process Logic & Troubleshooting

The following workflow details the decision-making process during the experiment.

Figure 2: Operational workflow with decision gates for reaction monitoring.

Troubleshooting Data

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Wet solvent/glassware killed reagent. | Repeat with freshly distilled solvent; flame-dry glassware under vacuum. |

| Low Yield / Alkene present | Acidic quench caused dehydration. | Use Sat. |

| Gel/Emulsion during workup | Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) or dilute HCl (only if product is acid-stable). | |

| Runaway Exotherm | Addition too fast. | Stop addition immediately. Re-cool to -10°C. Resume only when T is stable. |

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction: Mechanism and Recent Literature.[6] [Link][4]

-

American Chemical Society (ACS). (2023). Grignard Reaction Safety Guidelines. [Link][4]

-

Organic Syntheses. (1932). Methyl Magnesium Iodide and Synthesis of Tertiary Alcohols. Coll. Vol. 1, p.361. [Link]

Sources

Use of organolithium reagents for tertiary alcohol preparation

Executive Summary

The preparation of tertiary alcohols via organolithium (

This guide moves beyond standard textbook protocols, providing a comparative workflow for Standard Organolithium Addition and the Imamoto Organocerium Protocol . It integrates rigorous titration standards, safety engineering for pyrophoric reagents, and mechanistic troubleshooting to ensure reproducibility in high-value synthesis.

Mechanistic Insight & Reagent Selection

The Chemoselectivity Challenge

While Grignard reagents (

When reacting with enolizable ketones (those with

The Organocerium Solution (Imamoto Reagent)

To overcome basicity issues, transmetallation with anhydrous Cerium(III) Chloride generates an organocerium species (

-

Mechanism: The oxophilic

activates the carbonyl oxygen more effectively than -

Result: Drastic suppression of enolization and 1,2-addition becomes the dominant pathway, even for sterically crowded substrates.

Table 1: Reagent Comparison for Carbonyl Addition

| Feature | Organolithium ( | Grignard ( | Organocerium ( |

| Primary Character | Hard Nucleophile / Strong Base | Hard Nucleophile / Strong Base | Hard Nucleophile / Weak Base |

| Major Side Reaction | Enolization (proton transfer) | None (highly selective) | |

| Steric Tolerance | Low to Moderate | Low | High |

| Preparation | Commercial / In-situ | Commercial / In-situ | In-situ (requires dry |

| Typical Yield (Hindered) | < 40% | < 20% | > 85% |

Decision Framework & Workflow

Before initiating synthesis, use the following logic tree to select the appropriate protocol.

Figure 1: Decision matrix for selecting between standard lithiation and organocerium transmetallation based on substrate complexity.

Critical Pre-Step: Titration of Organolithiums

Do not trust bottle labels. Concentrations degrade over time. Method: Diphenylacetic Acid (Kofron Method).[1]

-

Setup: Flame-dry a 10 mL flask with a stir bar under Argon.

-

Indicator: Add Diphenylacetic acid (0.25 g, 1.18 mmol) .

-

Solvent: Add 5 mL anhydrous THF. Solution is colorless.

-

Titration:

-

Add

dropwise via gastight syringe.[2] -

First equivalent: Deprotonates the carboxyl group (remains colorless).

-

Endpoint: The next drop deprotonates the

-carbon, generating a persistent bright yellow dianion.

-

-

Calculation:

Detailed Protocols

Protocol A: Standard Organolithium Addition

Best for: Non-enolizable ketones (e.g., benzophenone) or unhindered esters.

Reagents:

-

Ketone/Ester (1.0 equiv)

- (1.2 equiv for ketones, 2.4 equiv for esters)

-

Anhydrous THF or Et2O

Procedure:

-

Inert Setup: Assemble a flame-dried 2-neck flask with a Schlenk line (Ar/N2) and a pressure-equalizing addition funnel.

-

Solvation: Dissolve the substrate in anhydrous solvent (0.5 M concentration). Cool to -78°C (Dry ice/Acetone).

-

Addition: Add titrated

dropwise over 20 minutes.-

Note: Keep internal temp < -70°C to maximize kinetic control.

-

-

Reaction: Stir at -78°C for 1 hour. Monitor by TLC (quench a 0.1 mL aliquot).

-

Quench:

-

While still at -78°C, add saturated aqueous

(5 mL). -

Allow to warm to Room Temperature (RT) only after quenching.

-

-

Workup: Extract with Et2O (3x), wash with brine, dry over

, and concentrate.

Protocol B: Imamoto Organocerium Method (High Selectivity)

Best for: Enolizable ketones, sterically hindered substrates, or when Protocol A fails.

Reagents:

Procedure:

-

Drying CeCl3 (CRITICAL):

-

Place

(1.5 equiv) in a flask. -

Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with stirring.

-

Visual Check: The solid should turn to a fine white powder. If it remains clumpy, it is not dry.

-

-

Slurry Formation:

-

Cool flask to RT under Argon. Add anhydrous THF.

-

Stir vigorously for 2 hours (or overnight) to form a milky white suspension.

-

-

Transmetallation:

-

Cool slurry to -78°C .

-

Add

(1.5 equiv) dropwise. -

Stir for 30–60 mins. The color may change (often yellow/orange depending on R).

-

-

Substrate Addition:

-

Add the ketone (1.0 equiv) as a solution in THF dropwise.

-

-

Quench & Workup:

-

Quench with dilute HCl or

. -

Note: Cerium salts can form emulsions. Filtering through a Celite pad during workup helps.

-

Safety & Handling of Pyrophorics

Hazard: t-BuLi and n-BuLi are pyrophoric (ignite in air) and react violently with water.[4]

Mandatory Controls:

-

PPE: Nomex (fire-resistant) lab coat, safety glasses + face shield, nitrile gloves.

-

Engineering: All transfers must occur in a fume hood with the sash at the lowest working position.

-

Needle Protocol:

-

Use the "positive pressure" technique.

-

Never pull the plunger back to fill air; fill with inert gas from the bottle headspace.

-

Double-Tip Cannula: Preferred for volumes > 10 mL.[5]

-

Emergency Response:

-

Small Fire (Needle tip): Let it burn out safely in the hood.

-

Spill: Cover with dry sand or Lime (CaO). NEVER use water or standard ABC extinguishers (use Class D if available, but sand is often safer for small liquid spills).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Recovery of starting material | Enolization occurred (R-Li acted as base). | Switch to Protocol B (Organocerium) . |

| Low Yield + "Reduction" product | Switch to Protocol B or use MeLi if structure permits. | |

| Vigorous bubbling upon addition | Wet solvent or glassware. | Re-dry THF (Na/Benzophenone or Molecular Sieves). |

| CeCl3 reaction failed | Incomplete drying of Cerium salt. | Ensure |

References

-

Kofron, W. G., & Baclawski, L. M. (1976). Judgement of the endpoint in the titration of organolithium reagents. Journal of Organic Chemistry.

-

Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[6] Journal of the American Chemical Society.

-

Imamoto, T., et al. (1985).[6] Organocerium reagents.[5][6][7][8][9][10] Nucleophilic addition to easily enolizable ketones.[6] Tetrahedron Letters.[6]

-

American Chemical Society. (2024). Lithiation Reaction Safety Summary (LRSS). ACS Center for Lab Safety.

-

UCLA Environment, Health & Safety. (2012). Standard Operating Procedure: Pyrophoric Organolithium Reagents.

Sources

- 1. epfl.ch [epfl.ch]

- 2. uwindsor.ca [uwindsor.ca]

- 3. tihucollegeonline.co.in [tihucollegeonline.co.in]

- 4. acs.org [acs.org]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: High-Purity Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol

Executive Summary & Retrosynthetic Strategy

Target Molecule: 2,4-Dimethyl-4-phenylpentan-2-ol (CAS: 5340-85-2)

Molecular Formula:

This application note details a robust, two-stage synthetic protocol for the preparation of 2,4-Dimethyl-4-phenylpentan-2-ol.[1] This tertiary alcohol is structurally significant due to the steric bulk provided by the gem-dimethyl groups at both the C2 and C4 positions, making it a valuable intermediate in the synthesis of sterically hindered surfactants and fragrance fixatives.[1]

Retrosynthetic Logic

Direct alkylation of benzene with a pre-formed C6 diol often leads to cyclization byproducts (e.g., indanes) due to acid-catalyzed intramolecular reactions.[1] Therefore, this protocol utilizes a sequential construction strategy:

-

C-C Bond Formation (Friedel-Crafts): Installation of the phenyl group onto the carbon skeleton via the conjugate addition of benzene to mesityl oxide. This establishes the quaternary center at C4.

-

Nucleophilic Addition (Grignard): Conversion of the resulting ketone intermediate to the target tertiary alcohol using a methyl Grignard reagent.

Figure 1: Retrosynthetic analysis isolating the ketone intermediate to prevent cyclization.

Phase I: Synthesis of 4-Methyl-4-phenylpentan-2-one[1]

Objective: Selective alkylation of benzene with mesityl oxide (4-methyl-3-penten-2-one) to form the ketone intermediate.

Mechanistic Insight

This reaction proceeds via a Friedel-Crafts alkylation.[1][3][4] Unlike typical alkyl halide couplings, this involves the activation of an

Reagents & Materials[1][3][4][6][7][8][9]

| Reagent | Equiv.[1][5] | Role | Purity/Grade |

| Benzene | 10.0 | Reactant & Solvent | Anhydrous, ACS Reagent |

| Mesityl Oxide | 1.0 | Substrate | >90%, distilled if yellow |

| Aluminum Chloride | 1.2 | Lewis Acid Catalyst | Anhydrous, Granular |

| HCl (aq) | N/A | Quenching Agent | 10% Solution |

Experimental Protocol

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. Flush the system with dry nitrogen.

-

Solvent Charge: Charge the flask with Benzene (excess is used to minimize poly-alkylation and polymerization of the enone).[1] Cool the flask to 10–15°C using an ice-water bath.

-

Catalyst Addition: Add Anhydrous

in small portions with vigorous stirring. Ensure the catalyst is suspended; the mixture may darken. -

Substrate Addition: Mix Mesityl Oxide with a small volume of benzene in the addition funnel. Add this solution dropwise over 60 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature below 25°C . Higher temperatures favor the polymerization of mesityl oxide over the alkylation of benzene.[1]

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Evolution of HCl gas may be observed (ensure proper ventilation).[1][4]

-

Quenching: Pour the reaction mixture slowly onto a mixture of 500g crushed ice and 50mL concentrated HCl. Stir vigorously to hydrolyze the aluminum complex.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer twice with benzene or diethyl ether.

-

Combine organic layers and wash sequentially with water, saturated

, and brine. -

Dry over anhydrous

and filter.[1]

-

-

Purification: Remove solvent via rotary evaporation.[1] Purify the residue by vacuum distillation.

-

Target Fraction: Collect the fraction boiling at 128–130°C / 15 mmHg .

-

Yield Expectation: 60–75%.[1]

-

Phase II: Grignard Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol[1]

Objective: Nucleophilic addition of methylmagnesium bromide to the ketone intermediate.

Mechanistic Insight

The ketone carbonyl carbon is sterically hindered by the neophyl-like environment (quaternary carbon at

Reagents & Materials[1][3][4][6][7][8][9]

| Reagent | Equiv.[1][5] | Role | Purity/Grade |

| 4-Methyl-4-phenylpentan-2-one | 1.0 | Substrate | Synthesized in Phase I |

| Methylmagnesium Bromide | 1.5 | Nucleophile | 3.0M in Diethyl Ether |

| Diethyl Ether | N/A | Solvent | Anhydrous |

| Ammonium Chloride | N/A | Quenching Agent | Saturated (aq) |

Experimental Protocol

-

Setup: Flame-dry a 3-neck RBF equipped with a magnetic stir bar, addition funnel, and condenser. Maintain a positive pressure of Nitrogen or Argon.[1]

-

Reagent Preparation: Charge the flask with Methylmagnesium bromide solution (1.5 equiv). If necessary, dilute with additional anhydrous diethyl ether to ensure efficient stirring.

-

Substrate Addition: Dissolve the Ketone intermediate (from Phase I) in anhydrous diethyl ether (1:1 v/v). Transfer to the addition funnel.

-

Reaction: Add the ketone solution dropwise to the Grignard reagent.

-

Completion: After addition, reflux the mixture gently for 1 hour to ensure completion.

-

Quenching: Cool the flask to 0°C. Very slowly add saturated aqueous Ammonium Chloride (

) . -

Workup:

-

Decant the ether layer.

-

Dissolve any magnesium salts in the aqueous layer with a minimum amount of water and extract with ether.

-

Combine ether extracts, wash with brine, and dry over anhydrous

.

-

-

Purification:

Analytical Characterization

Product: 2,4-Dimethyl-4-phenylpentan-2-ol[1][7][8]

| Method | Expected Signal | Assignment |

| 1H NMR ( | Aromatic Protons (Phenyl) | |

| Methylene ( | ||

| Gem-dimethyl at C4 | ||

| Gem-dimethyl at C2 | ||

| Hydroxyl ( | ||

| IR Spectroscopy | 3350–3450 | O-H Stretch (Broad) |

| 2960 | C-H Stretch ( | |

| 700, 760 | Mono-substituted Benzene |

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol.

Safety & Troubleshooting

Critical Safety Warnings

-

Benzene: A known human carcinogen.[1] All operations in Phase I must be performed in a high-efficiency fume hood.[1] Double-gloving (Nitrile/Laminate) is recommended.[1]

-

Grignard Reagents: Highly pyrophoric and moisture sensitive.[1] Ensure all glassware is flame-dried.[1] Have a Class D fire extinguisher available.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase I) | Polymerization of Mesityl Oxide | Ensure temp < 25°C during addition. Add |

| Product is an Alkene | Acid-catalyzed dehydration during workup | Use |

| Grignard Doesn't Start | Moisture in solvent/glassware | Add a crystal of Iodine or use a heat gun on the flask (before adding ether) to ensure dryness. |

References

-

Friedel-Crafts Alkylation Mechanism: Hoffman, A. (1929).[1] "The Condensation of Mesityl Oxide with Benzene." Journal of the American Chemical Society, 51(8), 2542–2545.

-

Grignard Reagent Preparation & Use: "Grignard Reagents." Virtual Textbook of Organic Chemistry, Michigan State University.[1]

-

General Purification of Alcohols: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1]

-

Compound Data (CAS 5340-85-2): PubChem Compound Summary for CID 219536.[1][2]

Sources

- 1. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]

- 2. 2,4-Dimethyl-4-phenylpentan-2-ol | C13H20O | CID 219536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. cerritos.edu [cerritos.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Khan Academy [khanacademy.org]

- 7. 2,4-DIMETHYL-4-PHENYLPENTAN-2-OL | 5340-85-2 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

Anhydrous conditions for Grignard reagent formation

Executive Summary

The formation of Grignard reagents (

Mechanistic Rationale: The Cost of Moisture

The failure of a Grignard reaction is rarely due to "bad magnesium" but rather an inability to overcome the passivation threshold .

-

The Oxide Barrier: Magnesium turnings are coated in a native oxide/hydroxide layer (

). This layer is impervious to organic halides. -

The Water Trap: Water acts as a "proton quench" with a rate constant orders of magnitude faster than carbon-magnesium bond insertion.

Even trace moisture (ppm levels) consumes the initial "active" sites generated on the Mg surface, stalling the reaction and leading to a dangerous accumulation of unreacted halide (Induction Period). -

The Thermal Runaway: When the reaction finally initiates, the accumulated halide reacts simultaneously, releasing a massive exotherm that can overwhelm condensers.

Visualization: The Water Interference Pathway

The following diagram illustrates the competition between successful initiation and water-mediated termination.

Figure 1: Kinetic competition between Grignard formation and protonolysis. Note that water deactivates both the surface and the product.

Critical Parameters: The System

Solvent Drying Strategy

Relying on sodium/benzophenone stills is outdated and often introduces safety hazards. Based on the quantitative evaluation by Williams et al. (J. Org.[1][2][3][4] Chem. 2010), Molecular Sieves (3Å or 4Å) are superior for achieving sub-10 ppm water levels in Ethers.

| Solvent | Drying Method (Recommended) | Residual Water (ppm) | Notes |

| THF | Activated 4Å Sieves (20% m/v) for 24h | < 5 ppm | Superior to distillation; prevents peroxide formation. |

| Diethyl Ether | Activated 4Å Sieves (20% m/v) for 24h | < 5 ppm | Avoid distillation due to flammability. |

| 2-MeTHF | Activated 4Å Sieves | < 10 ppm | Higher boiling point alternative to THF; greener profile.[5] |

Protocol: Activate sieves at 300°C under high vacuum for 12 hours. Store solvent over sieves in a glovebox or Schlenk flask for at least 24 hours prior to use.[1][3]

Inert Atmosphere

-

Argon (Ar): Preferred.[6] It is denser than air, forming a stable "blanket" in the flask even when the septum is briefly removed.

-

Nitrogen (

): Acceptable, but requires a constant positive pressure manifold as it mixes more easily with air.

Protocol: High-Fidelity Grignard Formation

Objective: Synthesis of Phenylmagnesium Bromide (1.0 M in THF) as a benchmark.

Phase 1: Equipment Preparation

-

Oven Drying: All glassware (3-neck flask, condenser, addition funnel, stir bar) must be dried at 120°C for >4 hours .

-

Hot Assembly: Assemble glassware while hot using heat-resistant gloves. Grease joints lightly (Dow Corning High Vacuum Grease) or use Teflon sleeves.

-

Vacuum/Purge Cycles: Immediately connect to the Schlenk line. Cycle Vacuum/Argon (3x) while the glass cools to remove adsorbed moisture.

Phase 2: Magnesium Activation (The "Entrainment" Method)

Why: Mechanical stirring alone is insufficient to break the oxide layer. Chemical etching is required.[7]

-

Add Mg turnings (1.1 equiv) to the flask under Argon flow.

-

Dry Stir: Stir the dry turnings rapidly for 10 minutes to create mechanical abrasions.

-

The Activator: Add a crystal of Iodine (

) OR 2-3 drops of 1,2-dibromoethane .

Phase 3: Initiation & Addition[7]

-

Cover Mg with a minimal volume of anhydrous THF (just enough to submerge).

-

Add 5-10% of the total alkyl halide volume.

-

Observation: Look for turbidity (cloudiness), disappearance of Iodine color (if used), and spontaneous boiling.

-

Troubleshooting: If no reaction after 5 mins, apply localized heat (heat gun) to the flask bottom. Do not add more halide.

-

-

Main Addition: Once reflux is self-sustaining, dilute the remaining halide in THF. Add dropwise to maintain a gentle reflux without external heating.

-

Safety: This controls the rate of reaction via halide availability, preventing thermal runaway.

-

Phase 4: Digestion

-

Once addition is complete, heat to reflux for 1-2 hours to consume residual halide.

-

Cool to room temperature under Argon.

Quality Control: The Knochel Titration

Why: You cannot assume 100% yield. Wurtz coupling (R-R dimerization) reduces the active titer.

Method: Titration of organomagnesiums using

Protocol:

-

Prepare a solution of 0.5 M LiCl in anhydrous THF.

-

Weigh exactly ~100 mg of Iodine (

) into a dry vial. -

Dissolve

in 2-4 mL of the LiCl/THF solution (Brown color). -

Titrate with the Grignard reagent dropwise until the brown color just disappears (becomes clear/colorless).

Workflow Visualization

The following diagram details the operational flow, highlighting critical control points (CCPs) where moisture ingress typically occurs.

Figure 2: Operational workflow for Grignard synthesis.[5][16] Yellow node indicates the Critical Control Point (CCP) for initiation.

References

-

Williams, D. B. G., & Lawton, M. (2010).[1][2][3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[2] [Link]

-

Schnyder Safety. (2025). Grignard-reagent formation in Multi-product facilities – not an easy task! [Link]

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cs.gordon.edu [cs.gordon.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 10. web.alfredstate.edu [web.alfredstate.edu]

- 11. Grignard_reaction [chemeurope.com]

- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. schnyderchemsafety.com [schnyderchemsafety.com]

Application Notes & Protocols: The Strategic Role of 2,4-Dimethyl-4-phenylpentan-2-ol as a Versatile Chemical Intermediate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the synthesis and utility of 2,4-Dimethyl-4-phenylpentan-2-ol as a pivotal chemical intermediate. This tertiary alcohol serves as a valuable precursor in organic synthesis, primarily for the generation of substituted alkene isomers through acid-catalyzed dehydration. The protocols herein offer detailed, step-by-step methodologies for the preparation of 2,4-Dimethyl-4-phenylpentan-2-ol via a Grignard reaction, and its subsequent conversion to 2,4-dimethyl-4-phenyl-1-pentene and 2,4-dimethyl-4-phenyl-2-pentene. This guide is intended to equip researchers with the practical knowledge to effectively utilize this intermediate in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential

2,4-Dimethyl-4-phenylpentan-2-ol is a tertiary alcohol characterized by the presence of a phenyl group and two methyl groups on the same quaternary carbon.[1][2][3] This structural arrangement imparts specific reactivity, making it a valuable intermediate in organic synthesis. Its primary utility lies in its susceptibility to acid-catalyzed dehydration, a reaction that proceeds readily due to the stability of the resulting tertiary carbocation intermediate.[4][5][6] This controlled elimination reaction provides access to a mixture of isomeric alkenes, which can serve as building blocks for more complex molecules in pharmaceutical and materials science research.

These notes will first detail a robust protocol for the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol, followed by a comprehensive guide to its application as a chemical intermediate in acid-catalyzed dehydration reactions.

Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol via Grignard Reaction

The most direct and efficient method for the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol is the Grignard reaction.[7][8][9] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this specific tertiary alcohol, the reaction between methylmagnesium bromide and 4-methyl-4-phenylpentan-2-one is the logical and preferred route.

Causality of Experimental Choices

The selection of methylmagnesium bromide as the Grignard reagent and 4-methyl-4-phenylpentan-2-one as the ketone is strategic. The methyl group from the Grignard reagent adds to the carbonyl carbon of the ketone, which already possesses the 4-methyl-4-phenylpentan backbone, directly yielding the desired tertiary alcohol upon acidic workup. The use of anhydrous conditions is paramount, as Grignard reagents are highly basic and will react with even trace amounts of water, leading to the formation of methane and a reduction in the yield of the desired alcohol.[10] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and effectively solvate the Grignard reagent.

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the Grignard synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol.

Detailed Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether (or THF)

-

Methyl bromide (or methyl iodide)

-

4-methyl-4-phenylpentan-2-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 4-methyl-4-phenylpentan-2-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Characterization of 2,4-Dimethyl-4-phenylpentan-2-ol

| Property | Value |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol [1][2][3] |

| Appearance | Colorless to pale yellow liquid |

| Predicted ¹H NMR | Signals corresponding to aromatic protons, a singlet for the hydroxyl proton, a singlet for the methylene protons, and singlets for the four methyl groups. |

| Predicted ¹³C NMR | Signals for the aromatic carbons, the quaternary carbons, the methylene carbon, and the methyl carbons. |

| Predicted IR (cm⁻¹) | Broad O-H stretch (~3400), C-H stretches (aromatic and aliphatic, ~3100-2850), C=C aromatic stretches (~1600, 1450), and a C-O stretch (~1150). |

Application as an Intermediate: Acid-Catalyzed Dehydration